REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:16])[CH2:9][C:10]2[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=2)=[CH:4][CH:3]=1.CO[CH:19](OC)[N:20]([CH3:22])[CH3:21]>>[CH3:19][N:20]([CH3:22])[CH:21]=[C:9]([C:10]1[CH:15]=[CH:14][N:13]=[CH:12][CH:11]=1)[C:8]([C:5]1[CH:6]=[CH:7][C:2]([F:1])=[CH:3][CH:4]=1)=[O:16]
|
Name
|
|
Quantity
|
5.12 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)C(CC1=CC=NC=C1)=O
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 100° C. for 3 hours under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The cooled mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from isopropyl ether
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN(C=C(C(=O)C1=CC=C(C=C1)F)C1=CC=NC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.15 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |